An In-Depth Technical Guide to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
An In-Depth Technical Guide to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of quinoline-4-carboxylic acid, it belongs to a class of compounds known for a wide array of biological activities, including antibacterial and anticancer properties.[1] The fusion of the quinoline and naphthalene ring systems in its structure presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and known biological activities, with a focus on its potential as an anticancer and antibacterial agent. Detailed experimental protocols and an exploration of its potential mechanism of action are also presented to aid researchers in their drug discovery and development efforts.
Physicochemical Properties
While specific, experimentally determined physicochemical data for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is not widely available in the public domain, its properties can be predicted based on its structure and data from similar compounds. A related compound, 2-(Naphthalen-2-yl)benzo[h]quinoline-4-carboxylic acid, has a reported melting point of 234–238 °C, suggesting that the title compound also possesses a high melting point due to its rigid, aromatic structure.[2]
| Property | Predicted Value/Information |
| Molecular Formula | C₂₀H₁₃NO₂ |
| Molecular Weight | 299.33 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be high (>200 °C) |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
| CAS Number | 13605-87-3[1] |
Predicted Spectral Data:
-
¹H NMR: Aromatic protons of the quinoline and naphthalene rings are expected to appear in the downfield region (δ 7.0-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the carboxylic acid will likely appear further downfield (δ > 165 ppm).
-
IR Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[3][4]
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 299. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (m/z 255) and the carboxylic acid group (m/z 254).[5]
Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
The synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid can be achieved through established methods for quinoline synthesis, most notably the Pfitzinger and Doebner reactions.[1]
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] For the synthesis of the title compound, 2-acetylnaphthalene is used as the carbonyl component.[1]
Workflow for the Pfitzinger Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid:
Experimental Protocol (Pfitzinger Reaction): [1]
-
Reaction Setup: In a round-bottom flask, dissolve isatin (0.17 mol) and 2-acetylnaphthalene (0.2 mol) in an aqueous solution of sodium hydroxide (1.36 mol).
-
Reaction Conditions: Stir the mixture at 25–35 °C for 30 minutes. Then, add acetone and reflux the mixture for 10 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the crude product.[7] The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[8]
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9] For the synthesis of the title compound, the reactants would be 2-naphthaldehyde, aniline, and pyruvic acid.
Workflow for the Doebner Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid:
Experimental Protocol (Doebner Reaction):
A general procedure for the Doebner reaction is as follows. Specific conditions for the synthesis of the title compound may require optimization.
-
Reaction Setup: In a round-bottom flask, combine 2-naphthaldehyde, aniline, and pyruvic acid in a solvent such as ethanol.
-
Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.
Biological Activity and Potential Mechanisms of Action
Derivatives of quinoline-4-carboxylic acid are known to exhibit a broad spectrum of biological activities.[1] While specific quantitative data for 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is limited, its potential as an antibacterial and anticancer agent can be inferred from studies on related compounds.
Antibacterial Activity
Quinoline-based compounds have a well-established history as antibacterial agents.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that 2-(naphthalen-2-yl)quinoline-4-carboxylic acid may exert its antibacterial effects through a similar mechanism.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.
-
Compound Preparation: Prepare a stock solution of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
Quinoline derivatives have shown promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[10] A study on the structurally similar compound, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, demonstrated its ability to induce both apoptosis and autophagy in pancreatic cancer cells through the inhibition of the Akt/mTOR signaling pathway. This suggests that 2-(naphthalen-2-yl)quinoline-4-carboxylic acid may also target this critical cancer-related pathway.
Potential Anticancer Mechanism of Action:
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and/or autophagy (a cellular self-degradation process).
Experimental Protocol for IC₅₀ Determination (MTT Assay):
The anticancer potency of a compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cancer cell growth. The MTT assay is a common method for determining IC₅₀ values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through well-established synthetic routes, and its structural similarity to other biologically active quinoline derivatives suggests potential as both an antibacterial and an anticancer agent. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanisms of action. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future investigations and accelerate the potential translation of this compound into a clinically relevant therapeutic.
References
- 1. 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid|CAS 13605-87-3 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chempap.org [chempap.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
